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Cat. No.: B12282746 Get Quote

1. Introduction

Fmoc-Thr(SO3Na)-OH is a specialized amino acid derivative used in solid-phase peptide

synthesis (SPPS) to incorporate sulfated threonine residues into synthetic peptides. Threonine

O-sulfation, analogous to the more commonly studied tyrosine O-sulfation, is a critical post-

translational modification (PTM) that can significantly influence the biological activity of

peptides and proteins. By mediating protein-protein interactions (PPIs), sulfated peptides play

crucial roles in a myriad of physiological and pathological processes.[1][2] The ability to

synthesize peptides containing sulfated threonine opens avenues for developing novel

therapeutic agents and research tools to probe biological systems.

These synthetic sulfopeptides can act as mimetics or antagonists of natural ligands, making

them valuable candidates in drug discovery for targeting receptors and enzymes whose

function is modulated by sulfation. Key therapeutic areas of interest include anticoagulation,

anti-inflammatory, and antiviral drug development.

2. Core Applications in Drug Discovery

Synthesis of Sulfated Peptides via Fmoc-SPPS
The primary application of Fmoc-Thr(SO3Na)-OH is as a building block in Fluoren-9-

ylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis. The Fmoc protecting group is

base-labile, making it compatible with the acid-sensitive nature of the O-sulfate ester bond, a

significant challenge in older Boc-based synthesis methods.[1]
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However, several challenges must be addressed when incorporating Fmoc-Thr(SO3Na)-OH:

Acid Lability: The O-sulfate group is prone to hydrolysis under the strongly acidic conditions

typically used for peptide cleavage from the resin.[3][4] This necessitates the use of milder

cleavage cocktails and optimized conditions.

Coupling Efficiency: The negatively charged sulfate group can lead to poor resin swelling

and sluggish coupling reactions, potentially resulting in deletion sequences and lower yields.

[1][5] To overcome this, specialized coupling reagents and protocols are often required.

Solubility: The sodium salt form can have limited solubility in standard organic solvents used

in SPPS, such as DMF. Alternative salt forms, like the tetrabutylammonium (TBA) salt, have

been shown to improve solubility and stability.[3]

Modulation of Protein-Protein Interactions (PPIs)
Sulfation is a key modulator of extracellular PPIs.[1][2][6] The negatively charged sulfate group

can serve as a crucial recognition motif, enhancing binding affinity and specificity between a

peptide ligand and its receptor. By incorporating sulfated threonine, synthetic peptides can be

designed to mimic or inhibit these natural interactions. This strategy is particularly relevant for

targeting PPIs that are considered "undruggable" by traditional small molecules due to their

large and relatively flat interface areas.[7][8]

Potential Therapeutic Areas
Anticoagulant Agents: Sulfated molecules can mimic the action of heparin, a naturally

occurring highly sulfated polysaccharide, by binding to and modulating the activity of proteins

in the coagulation cascade. Peptides containing sulfated threonine could be designed as

novel anticoagulants with potentially improved specificity and safety profiles compared to

traditional therapies.

Anti-inflammatory and Antiviral Drugs: Many inflammatory processes and viral entry

mechanisms rely on PPIs mediated by sulfated motifs. For example, chemokine receptors

involved in inflammation and viral co-receptors (like CXCR4 for HIV) recognize sulfated

ligands. Synthetic sulfopeptides can act as competitive inhibitors, blocking these interactions

and preventing inflammation or viral infection.[9]
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Probes for Plant Biology: Sulfated peptides, such as PLANT PEPTIDE CONTAINING

SULFATED TYROSINE 1 (PSY1), are critical signaling hormones in plants that regulate

growth and stress responses.[10][11][12] Fmoc-Thr(SO3Na)-OH can be used to synthesize

these peptides and their analogs to study plant signaling pathways, potentially leading to

new agricultural applications.

Data and Synthesis Parameters
Table 1: Physicochemical Properties of Fmoc-
Thr(SO3Na)-OH

Property Value Reference

Chemical Formula C19H18NNaO8S [13][14]

Molecular Weight 443.40 g/mol [13]

CAS Number 160112-18-5 [13]

Appearance White to off-white solid Generic

Purity ≥98% (typically) [13]

Table 2: Comparison of Coupling Reagents for Sulfated
Amino Acids
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Coupling Reagent Activation Method Advantages Considerations

HBTU/DIPEA Aminium Salt

Commonly used,

effective for many

standard couplings.

May be less effective

for hindered or

electrostatically

challenging couplings

like sulfated amino

acids.[15]

PyBOP/NMM Phosphonium Salt

Powerful coupling

agent, often used for

difficult sequences.

Used successfully for

incorporating Fmoc-

Tyr(SO3Na)-OH.[4]

HCTU/DIPEA Aminium Salt
High efficiency and

rapid coupling times.

Shown to be effective

in automated

synthesis with sulfated

analogs.[15]

DIC/OxymaPure Carbodiimide/Additive

Cost-effective,

minimizes

racemization.

Recommended for

problematic amino

acids like Arginine;

strategy involves in

situ activation.[16]

Table 3: Recommended Cleavage Conditions for
Sulfated Peptides

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.sigmaaldrich-jp.com/catalog/download/W.28415.3/W.28415.0
https://www.jstage.jst.go.jp/article/cpb/72/7/72_c24-00212/_html/-char/ja
https://www.sigmaaldrich-jp.com/catalog/download/W.28415.3/W.28415.0
https://pubs.rsc.org/en/content/articlelanding/2020/gc/c9gc03784e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12282746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cleavage Cocktail Composition Time/Temp Application Notes

Low-TFA
TFA/TIS/H₂O

(95:2.5:2.5)
1.5 - 2 hours @ 4°C

Minimizes loss of the

acid-labile sulfate

group. Low

temperature is critical.

[4][15] TIS

(Triisopropylsilane)

acts as a scavenger.

TFA/DCM
TFA/DCM (e.g., 10-

50%)
Varies

For very acid-sensitive

resins (e.g., 2-

chlorotrityl chloride)

allowing cleavage

while keeping side-

chain protecting

groups intact.

Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Sulfated Peptide
This protocol outlines the manual synthesis of a generic peptide containing a sulfated threonine

residue using Fmoc chemistry.

1. Resin Preparation: a. Place 100 mg of Rink Amide resin in a fritted reaction vessel. b. Swell

the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.[17] c. Drain the DMF.

2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5

minutes. Drain. c. Add another 2 mL of 20% piperidine in DMF. Agitate for 15 minutes.[18] d.

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (Standard Residue): a. In a separate vial, dissolve 3 equivalents of the

Fmoc-amino acid, 3 equivalents of HCTU, and 6 equivalents of DIPEA in 1 mL of DMF. b. Pre-

activate for 2-5 minutes. c. Add the activation mixture to the resin. Agitate for 1-2 hours. d.

Drain and wash with DMF (3 x 2 mL).
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4. Incorporation of Fmoc-Thr(SO3Na)-OH: a. Dissolve 3 equivalents of Fmoc-Thr(SO3Na)-
OH, 3 equivalents of PyBOP, and 9 equivalents of N-methyl morpholine (NMM) in 1 mL of DMF.

[4] Note: A longer pre-activation and coupling time (up to 4 hours or overnight) may be

necessary due to the charged side chain.[5] b. Add the activation mixture to the deprotected

resin. Agitate for 4 hours. c. Perform a Kaiser test to check for complete coupling. If incomplete,

recouple. d. Drain and wash the resin with DMF (5 x 2 mL).

5. Iteration and Final Deprotection: a. Repeat steps 2 and 3/4 for each amino acid in the

sequence. b. After the final coupling, perform a final Fmoc deprotection (Step 2). c. Wash the

resin with DMF (5 x 2 mL), followed by dichloromethane (DCM) (3 x 2 mL), and dry under

vacuum.

6. Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) and

cool it on ice for 10 minutes. b. Add 2 mL of the cold cocktail to the dried resin. c. Agitate gently

at 4°C for 2 hours.[4] d. Filter the solution to separate the resin, collecting the filtrate in a cold

centrifuge tube. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge,

decant the ether, and dry the peptide pellet.

Protocol 2: Purification of Sulfated Peptides by RP-
HPLC
Due to the acid lability of the sulfate group, purification buffers should be near neutral pH.

1. System Setup: a. Column: C18 reverse-phase column (e.g., 5 µm particle size). b. Mobile

Phase A: 0.1 M Ammonium Acetate, pH 7.0.[15] c. Mobile Phase B: Acetonitrile. d. Detector:

UV at 220 nm and 280 nm.

2. Sample Preparation: a. Dissolve the crude peptide pellet in a minimal amount of Mobile

Phase A. b. Centrifuge to remove any insoluble material.

3. Purification: a. Equilibrate the column with 95% A / 5% B. b. Inject the sample. c. Elute the

peptide using a linear gradient, for example, 5% to 65% B over 60 minutes. d. Collect fractions

corresponding to the major peak.

4. Analysis and Lyophilization: a. Analyze the collected fractions by mass spectrometry to

confirm the identity of the product. b. Pool the pure fractions and lyophilize multiple times to
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remove the ammonium acetate buffer.

Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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